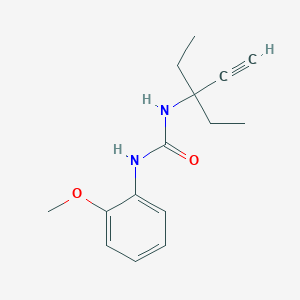![molecular formula C14H16N2O4S B5338696 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5338696.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide, also known as DMSF, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative that has been synthesized and studied for its potential applications in various fields of research, including biochemistry, pharmacology, and physiology. In
作用機序
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide is not fully understood, but it is believed to work by inhibiting the activity of proteases. Proteases are enzymes that break down proteins, and by inhibiting their activity, this compound can help to prevent the degradation of proteins during experiments. This compound may also enhance the permeability of cell membranes, which can help to improve drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In biochemistry, this compound has been shown to inhibit the activity of proteases, which can help to prevent the degradation of proteins during experiments. In pharmacology, this compound has been shown to enhance the permeability of cell membranes, which can help to improve drug delivery. In physiology, this compound has been shown to affect insulin secretion and glucose metabolism.
実験室実験の利点と制限
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide has a number of advantages for lab experiments. It is a potent protease inhibitor, which can help to prevent the degradation of proteins during experiments. It can also enhance the permeability of cell membranes, which can help to improve drug delivery. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and it may interfere with some experimental techniques.
将来の方向性
There are a number of future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide. One potential direction is to study its potential as a drug delivery agent, as it has been shown to enhance the permeability of cell membranes. Another potential direction is to study its effects on insulin secretion and glucose metabolism, as it has been shown to affect these physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成法
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine to form 4-nitrobenzenesulfonamide. This compound is then reduced using sodium dithionite to give 4-aminobenzenesulfonamide. The final step involves the reaction of 4-aminobenzenesulfonamide with 2-methyl-3-furoic acid chloride to produce this compound.
科学的研究の応用
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide has been widely used in scientific research due to its potential applications in various fields. In biochemistry, this compound has been used as a protease inhibitor, which helps to prevent the degradation of proteins during experiments. In pharmacology, this compound has been studied for its potential use as a drug delivery agent, as it can enhance the permeability of cell membranes. In physiology, this compound has been used to study the effects of insulin secretion and glucose metabolism.
特性
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-13(8-9-20-10)14(17)15-11-4-6-12(7-5-11)21(18,19)16(2)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPXNIYLWXKLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5338618.png)
![N-(4-ethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5338625.png)
![1-{3-oxo-3-[3-(2-pyridinyl)-1-azetidinyl]propyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5338633.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5338660.png)

![(3S*,4R*)-3-ethyl-1-[4-(4-methoxyphenyl)butanoyl]-4-methylpiperidin-4-ol](/img/structure/B5338682.png)
![2-(2-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5338691.png)
![4-(4-morpholinylmethyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5338704.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinone](/img/structure/B5338706.png)
![3-[2-(2,6-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5338714.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
